molecular formula C16H22N2O4S B6708207 2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide

2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide

Cat. No.: B6708207
M. Wt: 338.4 g/mol
InChI Key: VJTYDURLMPWHJU-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, a cyclopropyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-methylbenzenesulfonyl chloride and 1-(2-methylcyclopropyl)-5-oxopyrrolidine. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methylbenzenesulfonamide
  • N-(2-methoxy-5-methylphenyl)cyclopropanesulfonamide
  • 5-methyl-2-methoxybenzenesulfonamide

Uniqueness

2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide is unique due to the presence of the cyclopropyl and pyrrolidinyl groups, which can impart specific steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-10-4-5-14(22-3)15(6-10)23(20,21)17-12-8-16(19)18(9-12)13-7-11(13)2/h4-6,11-13,17H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTYDURLMPWHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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